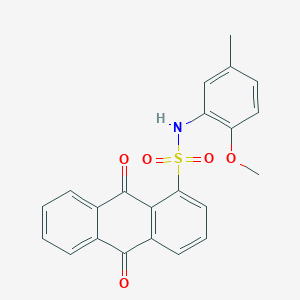![molecular formula C22H16FNO3S2 B280769 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE](/img/structure/B280769.png)
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a fluorine atom, a hydroxyl group, and a phenylsulfanyl group attached to a naphthyl ring, which is further connected to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the naphthyl ring, and the attachment of the benzenesulfonamide group. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of Naphthyl Ring: Construction of the naphthyl ring through cyclization reactions.
Attachment of Benzenesulfonamide: Coupling reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of the sulfonamide group to an amine using reducing agents such as LiAlH4.
Substitution: Electrophilic aromatic substitution reactions on the naphthyl ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups on the naphthyl ring.
Wissenschaftliche Forschungsanwendungen
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the phenylsulfanyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-FLUORO-N~1~-[4-HYDROXY-3-(METHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
- 4-FLUORO-N~1~-[4-HYDROXY-3-(ETHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
Uniqueness
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is unique due to the presence of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C22H16FNO3S2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
4-fluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H16FNO3S2/c23-15-10-12-17(13-11-15)29(26,27)24-20-14-21(28-16-6-2-1-3-7-16)22(25)19-9-5-4-8-18(19)20/h1-14,24-25H |
InChI-Schlüssel |
ZLHHOVZCOQHSGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID](/img/structure/B280691.png)
![4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]sulfamoyl]benzoic acid](/img/structure/B280698.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid](/img/structure/B280702.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
